Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(chlorocarbonyl)-7-azaspiro[35]nonane-7-carboxylate is a chemical compound with a complex structure that includes a spirocyclic nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with a suitable spirocyclic ketone to form the spirocyclic amine intermediate. This intermediate is then reacted with phosgene to introduce the chlorocarbonyl group, followed by esterification with benzyl alcohol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while reduction can produce a corresponding alcohol.
Scientific Research Applications
Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophilic sites in biological molecules, potentially leading to the inhibition of certain enzymes or receptors. The spirocyclic structure may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for specific applications where such reactivity is desired.
Properties
CAS No. |
1227610-44-7 |
---|---|
Molecular Formula |
C17H20ClNO3 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
benzyl 2-carbonochloridoyl-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C17H20ClNO3/c18-15(20)14-10-17(11-14)6-8-19(9-7-17)16(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
InChI Key |
NXEXXUZGFNSPPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CC(C2)C(=O)Cl)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.